molecular formula C14H17NO4 B13905611 Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate

Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate

Cat. No.: B13905611
M. Wt: 263.29 g/mol
InChI Key: JGJGUHVMQIBMPO-UHFFFAOYSA-N
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Description

Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate is a chemical compound with the molecular formula C13H17NO4 It is a derivative of 6,7-dihydro-5H-1-pyrindine, a bicyclic structure that includes a pyridine ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a suitable cyclopentylamine derivative in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy groups.

Scientific Research Applications

Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with similar bicyclic framework.

    2,3-Cyclopentenopyridine: Another derivative with a fused pyridine and cyclopentane ring system.

Uniqueness

Diethyl 6,7-dihydro-5H-1-pyrindine-6,6-dicarboxylate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

diethyl 5,7-dihydrocyclopenta[b]pyridine-6,6-dicarboxylate

InChI

InChI=1S/C14H17NO4/c1-3-18-12(16)14(13(17)19-4-2)8-10-6-5-7-15-11(10)9-14/h5-7H,3-4,8-9H2,1-2H3

InChI Key

JGJGUHVMQIBMPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)N=CC=C2)C(=O)OCC

Origin of Product

United States

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